Phenyl(tetramethyl-1,3,2-dioxaborolan-2-yl)acetic acid
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Overview
Description
Phenyl(tetramethyl-1,3,2-dioxaborolan-2-yl)acetic acid is a chemical compound with the molecular formula C12H17BO2This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(tetramethyl-1,3,2-dioxaborolan-2-yl)acetic acid can be synthesized through several methods. One common method involves the reaction of phenylboronic acid with pinacol in the presence of a catalyst. The reaction typically occurs in an organic solvent such as toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Phenyl(tetramethyl-1,3,2-dioxaborolan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid.
Reduction: It can be reduced to form phenylborane.
Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenylboronic acid.
Reduction: Phenylborane.
Substitution: Various biaryl compounds, depending on the reactants used in the Suzuki-Miyaura coupling.
Scientific Research Applications
Phenyl(tetramethyl-1,3,2-dioxaborolan-2-yl)acetic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl(tetramethyl-1,3,2-dioxaborolan-2-yl)acetic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling . The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the pinacol ester group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related boronic ester used in similar reactions.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: A fluorinated derivative with additional functional groups.
Uniqueness
Phenyl(tetramethyl-1,3,2-dioxaborolan-2-yl)acetic acid is unique due to its stability and versatility in various chemical reactions. The presence of the pinacol ester group enhances its reactivity and makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYXKTRIMXKLCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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